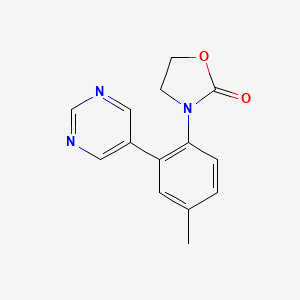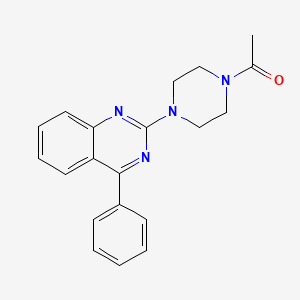
3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of oxazolidinone derivatives often involves multicomponent cyclocondensation reactions, starting from specific precursors such as benzyl-N-Boc-(3R)-aminobutanoate, leading to the formation of oxazolidinones through cyclization and rearrangement processes catalyzed by various agents, including Sn(OTf)2. These processes yield compounds with distinct structural features conducive to further chemical modifications and applications (Lucarini & Tomasini, 2001).
Molecular Structure Analysis
The molecular structure of oxazolidinone derivatives, including "3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one," is characterized through techniques like X-ray single crystal diffraction and spectroscopic methods (NMR, IR). These analyses reveal the compound's geometrical parameters and provide insights into its electronic structure, which is further validated by density functional theory (DFT) calculations. Such detailed structural characterization aids in understanding the compound's reactivity and potential interactions with biological targets (Lahmidi et al., 2019).
Chemical Reactions and Properties
Oxazolidinone derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. These reactions include condensation, cyclization, and alkylation processes, leading to the formation of novel heterocyclic systems with significant biological activities. The reactivity of these compounds is influenced by their structural features, such as the presence of substituents on the pyrimidine ring, which can dictate the course of chemical transformations and the resultant products' properties (Mekuskiene et al., 1998).
Propriétés
IUPAC Name |
3-(4-methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-10-2-3-13(17-4-5-19-14(17)18)12(6-10)11-7-15-9-16-8-11/h2-3,6-9H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFVXZFJLKZFLOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCOC2=O)C3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methyl-2-pyrimidin-5-ylphenyl)-1,3-oxazolidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-acetyl-N-[3-(5-cyclopropyl-1H-pyrazol-1-yl)propyl]-3-piperidinecarboxamide](/img/structure/B5618777.png)
![1-(cyclobutylcarbonyl)-4-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}piperidine](/img/structure/B5618780.png)

![3-(2-{[4-(dimethylamino)-5-fluoropyrimidin-2-yl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5618811.png)
amino][4-(methylthio)phenyl]acetic acid](/img/structure/B5618817.png)
![4-(3-chloro-4-{[1-(2,2-dimethylpropyl)piperidin-4-yl]oxy}benzoyl)morpholine](/img/structure/B5618823.png)
![5-(cyclopropylcarbonyl)-4,4,6-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5618826.png)
![N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5618832.png)
![4-chloro-5-methyl-3-nitro-1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-pyrazole](/img/structure/B5618840.png)
![2-{4-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}isonicotinamide](/img/structure/B5618849.png)
![2-[(2,4-dimethoxyphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5618851.png)
![1-(3-phenylpropyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5618858.png)
![1-methyl-4-[5-(trifluoromethyl)-2-pyridinyl]-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5618872.png)
![[4-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenoxy]acetic acid](/img/structure/B5618879.png)